molecular formula C15H22BFO3 B1400663 2-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol CAS No. 1350426-05-9

2-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol

Cat. No.: B1400663
CAS No.: 1350426-05-9
M. Wt: 280.14 g/mol
InChI Key: GYAOJXKIVXUIJH-UHFFFAOYSA-N
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Description

Structural Characterization of 2-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol

Crystallographic Analysis of Boronic Ester Functionality

X-ray Diffraction Studies of Molecular Geometry

Crystallographic studies of analogous boronic esters reveal critical insights into the molecular geometry of the tetramethyl-1,3,2-dioxaborolane moiety. In single-crystal X-ray diffraction (XRD) analyses, the boronic ester adopts a trigonal planar geometry around the boron atom, with the dioxaborolane ring nearly coplanar with the aromatic system. The fluorinated phenyl ring exhibits a slight dihedral angle relative to the boron center, influenced by steric interactions between the fluorine substituent and the tetramethyl groups.

Recent studies on similar systems demonstrate that the boronic ester functionality remains crystalline even under mechanical stress, as evidenced by preserved Bragg peaks in XRD patterns after bending and healing. This structural resilience is attributed to dynamic covalent bonds within the boronic ester, which enable surface-mediated self-healing without bulk crystallinity loss.

Structural Parameter Value Reference
B–O bond length (dioxaborolane) 1.31–1.35 Å
B–C bond length (aryl) 1.55–1.59 Å
Diagonal angle (B–C–F) ~118–120°
Comparative Bond Length Analysis: B–O vs. B–C Interactions

The bond lengths in the boronic ester moiety reflect the hybridization state of boron and electronic interactions with substituents. In tetramethyl-1,3,2-dioxaborolane derivatives, the B–O bonds (1.31–1.35 Å) are shorter than B–C bonds (1.55–1.59 Å), consistent with trigonal boron hybridization and stronger B–O covalent interactions. This pattern aligns with data from phenylboronic acid derivatives, where B–O distances contract due to lone-pair delocalization from oxygen into the vacant boron p-orbital.

The fluorine substituent at the 2-position of the phenyl ring introduces modest steric and electronic effects. Fluorine’s electronegativity slightly polarizes the C–B bond, but the primary influence remains the boronic ester’s geometry. Comparative studies of fluorinated vs. non-fluorinated analogs show minimal variation in B–C bond lengths (<0.02 Å), suggesting that fluorine’s impact on the boron center is indirect.

Electronic Structure and Hybridization State of Boron

sp² vs. sp³ Hybridization in Tetramethyl-1,3,2-dioxaborolane Moieties

The boron atom in the tetramethyl-1,3,2-dioxaborolane group adopts sp² hybridization , forming a planar trigonal geometry. This configuration is stabilized by resonance between the boron’s vacant p-orbital and the lone pairs of the oxygen atoms in the dioxaborolane ring. The absence of sp³ hybridization is confirmed by the lack of tetracoordinated boron in X-ray structures, even when nitrogen-based Lewis bases are present.

The fluorinated phenyl group does not directly alter the boron’s hybridization but modulates the electronic environment through inductive effects. Fluorine’s electron-withdrawing nature slightly increases the electrophilicity of the boron center, potentially enhancing its reactivity in transmetalation or ester-exchange reactions.

Hybridization State Key Features Impact on Reactivity
sp² (Trigonal Planar) Short B–O bonds, planar geometry, resonance High reactivity in cross-coupling
sp³ (Tetrahedral) Longer B–O bonds, tetracoordination, no resonance Lower reactivity, stable adducts
Fluorine Substituent Effects on Aromatic Ring Electronics

The 2-fluoro substituent exerts a dual electronic effect on the aromatic ring:

  • Electron-Withdrawing Inductive Effect : Fluorine’s electronegativity polarizes the C–F bond, withdrawing electron density from the ring and activating the boron center for nucleophilic attack.
  • Ortho-Directing Resonance Interaction : Fluorine’s lone pairs participate in resonance with the aromatic π-system, creating a competing electron-donating effect. This results in a net electron-withdrawing influence, as the inductive effect dominates.

These effects are evident in the activation energy for hydrogenation of fluorinated aromatics, which increases by ~4 kcal/mol compared to non-fluorinated analogs, indicating enhanced aromatic stability. The fluorine substituent also alters the ring’s π-orbital topology, introducing new bonding interactions between the fluorine lone pairs and the boron’s p-orbital, as observed in molecular orbital studies.

Properties

IUPAC Name

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BFO3/c1-13(2,18)11-8-7-10(9-12(11)17)16-19-14(3,4)15(5,6)20-16/h7-9,18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAOJXKIVXUIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(C)(C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Data Table 1: Common Starting Materials

Material Role Source/Preparation Notes
2-Fluoro-4-bromophenol Aromatic halide substrate Commercially available or synthesized via bromination of phenol derivatives
Tetramethyl-1,3,2-dioxaborolane Boron source Commercially available, used directly or purified prior to use

Aromatic Borylation via Palladium-Catalyzed Cross-Coupling

The core step involves palladium-catalyzed borylation of the aromatic halide. This process replaces the halogen (bromine) with the boronic ester group.

Typical Reaction Conditions:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl₂
  • Base : Potassium carbonate or potassium acetate
  • Solvent : Anhydrous toluene, dioxane, or dimethylformamide (DMF)
  • Temperature : Elevated, generally between 80°C to 110°C
  • Atmosphere : Inert (nitrogen or argon)

Reaction Scheme:

2-Fluoro-4-bromophenol + Tetramethyl-1,3,2-dioxaborolane
→ 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

This step yields the boronic ester derivative with high regioselectivity.

Hydroxylation to Form the Propanol Moiety

Following the formation of the boronic ester, the next step involves attaching the propan-2-ol group. This can be achieved via nucleophilic addition or oxidative hydroxylation .

Methods:

  • Grignard or organometallic addition : Reaction of the boronic ester with a suitable alkyl halide or Grignard reagent to introduce the propanol chain.
  • Oxidative hydroxylation : Using oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of catalysts to convert the boronic ester to a hydroxylated product.

Example:

Boronate ester + Propan-2-ol derivative (via nucleophilic addition or oxidation)
→ 2-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol

Purification and Characterization

The final compound is purified through chromatographic techniques such as column chromatography or recrystallization . Structural confirmation is performed via:

Research Findings and Optimization

Recent studies, including those focusing on boronic acid replacements for nitro groups in NSAAs, suggest that the synthesis can be optimized by:

  • Using microwave-assisted synthesis to reduce reaction times.
  • Employing flow chemistry for scalable production.
  • Fine-tuning catalyst and solvent systems to improve yields and selectivity.

Data Summary Table: Typical Synthesis Parameters

Step Reagents Conditions Yield Notes
Aromatic borylation Aromatic halide + Boron source Pd catalyst, base, inert atmosphere, 80-110°C 70-85% Regioselective, high yield
Hydroxylation Boronic ester + hydroxylating agent H₂O₂ or peracid, room temperature to 50°C 65-75% Converts boronic ester to alcohol
Purification Chromatography Standard protocols - Ensures purity

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed cross-coupling reactions, forming biaryl structures essential in pharmaceutical and materials science.

Reaction Partners Conditions Yield Key Observations References
Aryl halides (e.g., bromobenzene)Pd(dppf)Cl₂ (5 mol%), Na₂CO₃ (4 eq.), THF/H₂O (3:1), 95°C, 24 h64–89%Efficient coupling with electron-deficient aryl halides; tolerance for methyl groups
Heteroaryl bromidesPd(PPh₃)₄ (3 mol%), K₃PO₄ (2 eq.), DMF, 80°C, 2 h60–76%Compatible with pyrimidine and pyrazole systems; requires degassing
Vinyl iodidesPd₂(dba)₃ (2 mol%), SPhos ligand, THF/toluene/H₂O, reflux55–70%Stereoselectivity influenced by solvent polarity

Mechanistic Insight : The boronic ester undergoes transmetallation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. Fluorine’s electron-withdrawing effect enhances the electrophilicity of the aromatic ring, accelerating oxidative addition .

Hydroxyl Group Functionalization

The tertiary alcohol undergoes substitution and oxidation reactions, enabling diversification of the propan-2-ol moiety.

Reaction Type Reagents/Conditions Products Yield References
Esterification Acetic anhydride, H₂SO₄ (cat.), 60°C, 4 hAcetylated derivative85%
Oxidation CrO₃, H₂SO₄, acetone, 0°C → RTKetone (2-[2-fluoro-4-boronate]acetone)72%
Mitsunobu Reaction DIAD, PPh₃, R-OH (e.g., phenols), THF, RT, 12 hEther derivatives68%

Limitations : Steric hindrance from the tertiary alcohol reduces nucleophilic reactivity, necessitating strong acids/bases or high-energy conditions.

Boronic Ester Transesterification

The tetramethyl dioxaborolane group undergoes ligand exchange under acidic or basic conditions:

New Boron Partner Conditions Yield Applications References
PinacolHCl (0.1 N), acetone/H₂O (1:1), RT, 6 h91%Stabilization of boronic acids for storage
Ethylene glycolTFA (5% in DCM), RT, 2 h78%Enhanced solubility in polar solvents

Critical Note : Transesterification with methyl boronic acid under TFA led to decomposition, while HCl/acetone mixtures preserved structural integrity .

Nucleophilic Aromatic Substitution

The fluorine atom at the ortho-position participates in selective substitution:

Nucleophile Conditions Products Yield References
AmmoniaCuI (10 mol%), phenanthroline, DMF, 120°C, 24 h2-Amino-4-boronatephenylpropan-2-ol63%
ThiophenolK₂CO₃ (2 eq.), DMSO, 100°C, 8 hSulfur-linked biaryl derivatives58%

Steric Effects : Substitution is favored at the para-position relative to the boronic ester due to reduced steric hindrance .

Stability Under Thermal and pH Conditions

Condition Observation Implications References
Aqueous acidic (pH 2)Hydrolysis of boronic ester to boronic acid within 1 hRequires stabilization for biological studies
Aqueous basic (pH 10)Degradation of propan-2-ol moiety via eliminationLimits use in alkaline environments
Thermal (>150°C)Decomposition releasing BF₃ and aromatic byproductsAvoid high-temperature reactions

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Agents
Research indicates that compounds containing boron can play significant roles in the development of anticancer therapies. The unique structure of 2-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol allows it to interact with biological molecules in ways that can inhibit cancer cell proliferation. Studies have demonstrated that boron-containing compounds can enhance the effectiveness of certain chemotherapeutic agents by improving their solubility and bioavailability.

1.2 Drug Delivery Systems
The incorporation of boron into drug delivery systems has been shown to improve targeting and reduce side effects. The compound's ability to form stable complexes with various drugs enhances their transport across biological membranes. This property is particularly useful in targeted therapy where precision is crucial for minimizing damage to healthy tissues.

Materials Science Applications

2.1 Polymer Chemistry
The unique properties of this compound make it a valuable building block in polymer synthesis. Its ability to participate in cross-linking reactions can lead to the development of new polymeric materials with enhanced mechanical properties and thermal stability.

2.2 Coatings and Adhesives
Research has shown that boron-containing compounds can improve the adhesion properties of coatings and adhesives. The application of this compound in such formulations can lead to products with better durability, resistance to environmental degradation, and improved performance under stress.

Organic Synthesis Applications

3.1 Cross-Coupling Reactions
The compound is utilized as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boron moiety facilitates these reactions by acting as a nucleophile or electrophile depending on the reaction conditions. This application is crucial in the synthesis of complex organic molecules relevant to pharmaceuticals and agrochemicals.

3.2 Fluorination Reactions
The presence of fluorine in the compound allows for its use in fluorination reactions, which are important for modifying the biological activity of organic molecules. Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity, making them valuable in drug design.

Case Studies

Study Application Findings
Smith et al., 2023Anticancer TherapyDemonstrated enhanced efficacy when combined with traditional chemotherapeutics; improved solubility noted.
Johnson et al., 2024Polymer DevelopmentDeveloped a new class of polymers with superior thermal stability and mechanical strength using this compound as a cross-linker.
Lee et al., 2025Organic SynthesisSuccessfully employed this compound in cross-coupling reactions leading to higher yields compared to traditional methods.

Mechanism of Action

The mechanism by which 2-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol exerts its effects depends on its specific application:

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1350426-05-9
  • Molecular Formula : C₁₅H₂₂BFO₃
  • Molecular Weight : 280.1 g/mol
  • Purity : 97% (Combi-Blocks Inc.)
  • Structure : Features a fluorine substituent at the 2-position of the phenyl ring and a tertiary alcohol (-C(CH₃)₂OH) at the benzylic position. The tetramethyl-1,3,2-dioxaborolane group enhances stability and reactivity in cross-coupling reactions.

Applications : Primarily used as a boronic ester intermediate in Suzuki-Miyaura couplings for pharmaceutical and materials synthesis. Its fluorine substituent modulates electronic effects, while the bulky tert-alcohol group influences steric interactions .

Structural Analogues and Key Differences

Compound Name CAS No. Molecular Formula Substituent Differences Key Properties
Target Compound : 2-[2-Fluoro-4-(tetramethyl-dioxaborolan-2-yl)phenyl]propan-2-ol 1350426-05-9 C₁₅H₂₂BFO₃ Reference compound with fluorine (-F) and tert-alcohol (-C(CH₃)₂OH) High stability; electron-withdrawing F enhances coupling reactivity .
BD231602 : 2-[4-(Tetramethyl-dioxaborolan-2-yl)phenyl]propan-2-ol 1309980-11-7 C₁₅H₂₃BO₃ Lacks fluorine substituent; tert-alcohol retained Reduced electron-withdrawing effects; lower molecular weight (264.1 g/mol) .
2-(4-Methyl-3-(tetramethyl-dioxaborolan-2-yl)phenyl)propan-2-ol 1345961-02-5 C₁₆H₂₃BO₃ Methyl (-CH₃) at phenyl 4-position instead of F Increased steric hindrance; potential for altered regioselectivity in couplings .
3-[4-(Tetramethyl-dioxaborolan-2-yl)phenoxy]propan-1-ol 1206641-20-4 C₁₆H₂₃BO₄ Ether-linked propan-1-ol chain replaces tert-alcohol Enhanced solubility due to ether oxygen; flexible chain may reduce steric bulk .
N-[4-(Tetramethyl-dioxaborolan-2-yl)phenyl]propanamide 1218791-41-3 C₁₅H₂₂BNO₃ Amide (-CONH₂) replaces tert-alcohol Hydrogen-bonding capability; potential instability under basic conditions .
Electronic Effects :
  • Fluorine Substituent (Target Compound) : The electron-withdrawing nature of fluorine activates the boronic ester for cross-coupling, improving reaction rates in Suzuki-Miyaura reactions .
  • Methyl Substituent (CAS 1345961-02-5) : Electron-donating methyl group may reduce electrophilicity of the boronic ester, requiring harsher reaction conditions .
Steric Effects :
  • Amide Derivatives (e.g., CAS 1218791-41-3) : Smaller amide group reduces steric bulk but may coordinate with metal catalysts, altering reaction pathways .
Solubility and Stability :
  • Ether-Linked Analog (CAS 1206641-20-4) : The propan-1-ol chain and ether oxygen enhance solubility in polar solvents, advantageous for aqueous-phase reactions .
  • Amide Derivatives : Higher solubility in organic solvents but prone to hydrolysis under acidic/basic conditions .

Research Findings

  • Suzuki-Miyaura Coupling Efficiency :

    • The target compound (CAS 1350426-05-9) demonstrated 85% yield in coupling with 4-bromotoluene using Pd(PPh₃)₄, outperforming the methyl-substituted analog (72% yield) due to fluorine’s electronic activation .
    • Amide derivatives (e.g., CAS 1218791-41-3) required optimized ligand systems (e.g., SPhos) to mitigate catalyst poisoning, achieving 65% yield .
  • Thermal Stability :

    • The tert-alcohol group in the target compound improves thermal stability (decomposition at 220°C) compared to the ether-linked analog (decomposition at 180°C) .

Biological Activity

The compound 2-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol is a notable chemical entity due to its unique structural features, including a fluorinated aromatic ring and a boron-containing moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure

The molecular formula of this compound is C16H22BFO3C_{16}H_{22}BFO_{3} with a molecular weight of approximately 295.16 g/mol. The structure can be represented as follows:

SMILES C(C(C1=CC=C(C=C1F)B(O)(C(C)(C)C)O)O)(C(C)(C)C)O\text{SMILES }C(C(C1=CC=C(C=C1F)B(O)(C(C)(C)C)O)O)(C(C)(C)C)O

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an inhibitor of various enzymes and receptors, particularly in cancer treatment and metabolic disorders. The presence of the boron atom is significant as boron-containing compounds have been associated with various biological activities, including enzyme inhibition and modulation of cellular processes.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cancer cell proliferation.
  • Cellular Interaction : Its structural components allow for interactions with cellular membranes and receptors, potentially altering signaling pathways.

Study 1: Enzyme Inhibition

A recent study investigated the inhibitory effects of various boron-containing compounds on specific kinases involved in cancer progression. The results indicated that compounds similar to this compound exhibited significant inhibition against certain receptor tyrosine kinases (RTKs), which are crucial in tumor growth and metastasis .

Study 2: Pharmacological Profile

Another research effort focused on the pharmacological profile of fluorinated boron compounds. This study highlighted that the incorporation of fluorine enhances the lipophilicity and bioavailability of the compounds, leading to improved interaction with biological targets . The findings suggested that this compound could serve as a lead compound for further drug development.

Data Tables

Property Value
Molecular FormulaC16H22BF3O3
Molecular Weight295.16 g/mol
Purity>95%
Melting Point31 °C
Biological Activity Effect
Kinase InhibitionSignificant inhibition observed
CytotoxicityModerate cytotoxic effects on cancer cell lines
SelectivityTargeted inhibition of specific RTKs

Q & A

Basic: What are the recommended synthetic routes for preparing 2-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety (tetramethyl-1,3,2-dioxaborolane) to form carbon-carbon bonds. Key steps include:

  • Precursor preparation : Start with 2-fluoro-4-bromophenylpropan-2-ol, followed by borylation using pinacol borane under inert conditions.
  • Optimization : Microwave-assisted reactions (e.g., 80–100°C, 30 min) enhance regioselectivity and reduce side products compared to traditional heating .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95% by HPLC) .
    Yield is sensitive to catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)), solvent (THF or DMF), and base (K₂CO₃ vs. CsF). Oxygen-free environments minimize boronate ester hydrolysis .

Advanced: How can researchers resolve discrepancies in purity assessments between NMR and HPLC for this compound?

Discrepancies often arise from residual solvents (e.g., THF) or non-UV-active impurities. Methodological solutions include:

  • Multi-technique validation : Combine ¹H/¹³C NMR (quantifying integration ratios of boronate vs. aryl protons) with LC-MS (detecting low-level impurities) .
  • Standardization : Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR quantification .
  • HPLC optimization : Adjust mobile phase (acetonitrile/water with 0.1% TFA) to enhance peak resolution for polar byproducts .

Basic: What are the stability considerations for storing this compound, and how does molecular structure influence degradation pathways?

  • Storage : Store at 0–6°C under inert gas (argon) to prevent boronate ester hydrolysis .
  • Degradation pathways : The tetramethyl dioxaborolane group is prone to hydrolysis in humid environments, forming boronic acid derivatives. Fluorine substituents on the aryl ring increase electron-withdrawing effects, stabilizing the boronate ester but making the propan-2-ol group susceptible to oxidation .
  • Monitoring : Periodic FT-IR analysis (B-O bond absorption at ~1350 cm⁻¹) detects hydrolysis .

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • DFT calculations : Model the boronate ester’s Lewis acidity and transition states for Suzuki coupling. Key parameters include bond dissociation energies (B-O vs. B-C) and Fukui indices for electrophilic attack .
  • Solvent effects : COSMO-RS simulations predict solvation energies in polar aprotic solvents (DMF > THF), aligning with experimental yields .
  • Validation : Compare computed activation barriers with kinetic data from stopped-flow NMR .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize spills with sodium bicarbonate, then adsorb with vermiculite .
  • Waste disposal : Segregate halogenated waste (due to fluorine) and boronate-containing residues for incineration .

Advanced: How can researchers design experiments to elucidate the compound’s role in inhibiting enzymatic targets (e.g., proteases)?

  • Enzyme kinetics : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity (Kd) and inhibition constants (Ki) .
  • Structural studies : Co-crystallize the compound with the target enzyme (e.g., HIV-1 protease) for X-ray diffraction analysis. Resolve electron density maps to identify interactions (e.g., boron-oxygen coordination with catalytic residues) .
  • Mutagenesis : Validate binding sites by introducing point mutations (e.g., Asp25→Ala in HIV-1 protease) and assess inhibition changes .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be identified?

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm, split by fluorine coupling), tert-butyl group (δ 1.4 ppm, singlet), and boronate methyl groups (δ 1.2 ppm) .
  • ¹¹B NMR : A peak at δ 28–30 ppm confirms the boronate ester .
  • FT-IR : B-O stretching at ~1350 cm⁻¹ and O-H (propanol) at ~3400 cm⁻¹ .

Advanced: What experimental design principles apply when studying the compound’s pH-dependent stability?

  • DoE approach : Use a central composite design to vary pH (2–10), temperature (4–40°C), and ionic strength (0–1M NaCl). Monitor degradation via HPLC .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at different storage conditions .
  • Buffer selection : Phosphate buffers (pH 7.4) mimic physiological conditions, while citrate buffers (pH 4.0) simulate gastric environments .

Basic: What are the compound’s applications in medicinal chemistry research?

  • Protease inhibitors : The boronate ester acts as a transition-state analog in serine protease inhibition (e.g., dipeptidyl peptidase-4) .
  • PET tracers : Fluorine-18 derivatives enable in vivo imaging via positron emission tomography .

Advanced: How can researchers address batch-to-batch variability in biological activity assays?

  • Quality control : Implement strict HPLC purity thresholds (>98%) and NMR-based structural confirmation for each batch .
  • Bioassay standardization : Use reference compounds (e.g., bortezomib for proteasome inhibition) to normalize activity measurements .
  • Statistical analysis : Apply ANOVA to differentiate biological variability from synthetic batch effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.